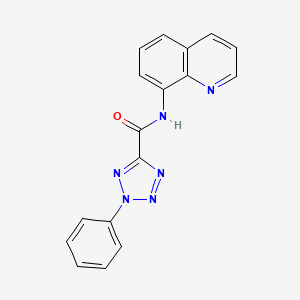![molecular formula C11H15N3O B2915331 1-[4-(Pyridin-2-yl)piperazin-1-yl]ethan-1-one CAS No. 419556-94-8](/img/structure/B2915331.png)
1-[4-(Pyridin-2-yl)piperazin-1-yl]ethan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[4-(Pyridin-2-yl)piperazin-1-yl]ethan-1-one is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a piperazine derivative that has been shown to have a range of interesting biochemical and physiological effects. In
Wissenschaftliche Forschungsanwendungen
- Researchers have developed derivatives of 1-(pyridin-4-yl)ethan-1-one that target Poly (ADP-Ribose) Polymerase (PARP) in human breast cancer cells . These compounds exhibit efficacy against estrogen receptor-positive breast cancer cells, with compound 5e showing an IC50 value of 18 μM. They inhibit PARP1 activity, enhance cleavage of PARP1, and increase CASPASE 3/7 activity.
- 1-(Pyridin-4-yl)ethan-1-one is a metabolite of buspirone , a drug used for anxiety disorders. It serves as a valuable tool in studying metabolic pathways and drug interactions .
- Novel substituted N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed and synthesized. These compounds were evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra .
- 1-(Pyridin-4-yl)ethan-1-one can be used as a derivatization reagent for carboxyl groups on peptides. It aids in the spectrophotometric analysis of phosphopeptides .
Breast Cancer Research
Metabolite Studies
Anti-Tubercular Agents
Derivatization Reagent for Peptides
Wirkmechanismus
Target of Action
Similar compounds have been shown to have potential as selective serotonin reuptake inhibitors (ssris) .
Mode of Action
As a potential SSRI, 1-[4-(Pyridin-2-yl)piperazin-1-yl]ethan-1-one would likely inhibit the reuptake of serotonin (5-HT) in the synaptic cleft, thereby increasing the concentration of serotonin . This leads to enhanced serotonergic neurotransmission, which can have various effects depending on the specific neural pathways involved.
Biochemical Pathways
The compound’s action on the serotonergic system could affect various biochemical pathways. Serotonin is involved in numerous physiological processes, including mood regulation, appetite, sleep, and cognition. By increasing serotonin levels, the compound could potentially influence all these pathways .
Pharmacokinetics
One promising compound, referred to as a20, was found to be stable in human liver microsomes, suggesting good metabolic stability . This could potentially lead to favorable absorption, distribution, metabolism, and excretion (ADME) properties, although further studies are needed to confirm this.
Result of Action
The compound a20 was found to effectively antagonize the depletion of hypothalamic serotonin induced by p-chloroamphetamine (pca), and reduce immobility time in the forced swim test (fst) in rats . These findings suggest potential antidepressant effects.
Eigenschaften
IUPAC Name |
1-(4-pyridin-2-ylpiperazin-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O/c1-10(15)13-6-8-14(9-7-13)11-4-2-3-5-12-11/h2-5H,6-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJEYUIVXISYCFI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)C2=CC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(Pyridin-2-yl)piperazin-1-yl]ethan-1-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-[(4-Methoxyphenoxy)methyl]-2-furaldehyde](/img/structure/B2915248.png)
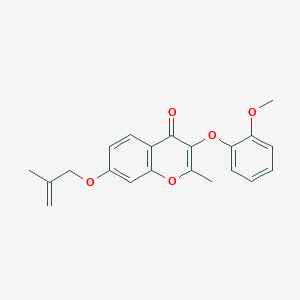
![(Z)-2-[4-[3-[(2,6-dichlorophenyl)methyl]-2-methyl-4-oxopyridin-1-yl]phenyl]-3-(dimethylamino)prop-2-enenitrile](/img/structure/B2915250.png)
![3-(1-(furan-2-carbonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2915251.png)
![N-{2,2-dimethyl-1-[(methylamino)carbonyl]propyl}-3-methoxybenzenecarboxamide](/img/structure/B2915253.png)
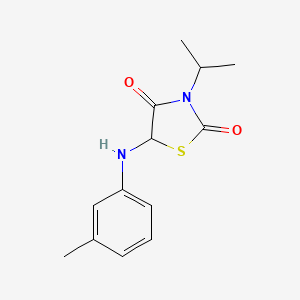
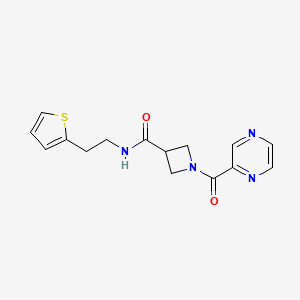
![4-(2-(4-chlorobenzo[d]thiazol-2-yl)hydrazinecarbonyl)-N,N-diethylbenzenesulfonamide](/img/structure/B2915259.png)
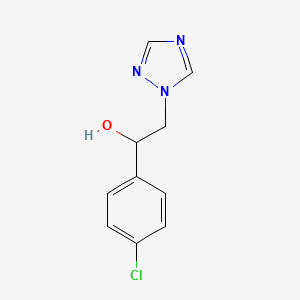
![N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]acetamide](/img/structure/B2915262.png)

![4-[4-(5-chloro-2-methylphenyl)piperazine-1-carbonyl]-N-(4-chlorophenyl)-1H-1,2,3-triazol-5-amine](/img/structure/B2915268.png)
![5-Aminobenzo[b]thiophene Hydrochloride](/img/structure/B2915270.png)
